molecular formula C17H34O4 B1664527 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane CAS No. 6731-36-8

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

Cat. No.: B1664527
CAS No.: 6731-36-8
M. Wt: 302.4 g/mol
InChI Key: NALFRYPTRXKZPN-UHFFFAOYSA-N
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Description

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane is an organic peroxide compound with the molecular formula C14H28O4. It is known for its thermal instability due to the presence of two peroxide groups. This compound is widely used as an initiator in polymerization processes, particularly in the production of plastics and rubbers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane is typically synthesized through the reaction of 3,3,5-trimethylcyclohexanol with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide groups .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is carefully monitored to prevent runaway reactions, which can occur due to the thermal instability of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound valuable as a polymerization initiator .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane involves the generation of free radicals through the decomposition of its peroxide groups. These free radicals can initiate polymerization reactions by reacting with monomers, leading to the formation of polymers. The molecular targets are the monomers, and the pathways involved include radical chain reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane is unique due to its specific structure, which includes a cyclohexane ring with three methyl groups and two tert-butyl peroxide groups. This structure provides it with distinct thermal and chemical properties, making it particularly effective as a polymerization initiator .

Properties

IUPAC Name

1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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InChI

InChI=1S/C17H34O4/c1-13-10-16(8,9)12-17(11-13,20-18-14(2,3)4)21-19-15(5,6)7/h13H,10-12H2,1-9H3
Source PubChem
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InChI Key

NALFRYPTRXKZPN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(OOC(C)(C)C)OOC(C)(C)C)(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 58% WITH INERT SOLID]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE
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DSSTOX Substance ID

DTXSID4020165
Record name 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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Molecular Weight

302.4 g/mol
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Physical Description

Peroxide dissolved in an organic solvent. Responders should try to identify solvent., 1,1-di-(tert-butylperoxy)-3,3,5-trimethyl cyclohexane appears as a liquid. Generally stored or shipped with not more than 58% inert solid because of the explosion hazard it represents., Liquid
Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE
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Record name Peroxide, 1,1'-(3,3,5-trimethylcyclohexylidene)bis[2-(1,1-dimethylethyl)
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CAS No.

6731-36-8, 6731-86-8
Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 58% WITH INERT SOLID]
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Record name 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE
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Record name 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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Record name 1,1-Bis(t-butylperoxy)-3,3,5-trimethylcyclohexane
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Record name 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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Record name Peroxide, 1,1'-(3,3,5-trimethylcyclohexylidene)bis[2-(1,1-dimethylethyl)
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Record name 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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Record name Di-tert-butyl 3,3,5-trimethylcyclohexylidene diperoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
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1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Reactant of Route 3
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Reactant of Route 4
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Reactant of Route 5
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Reactant of Route 6
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

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